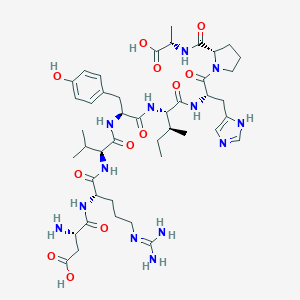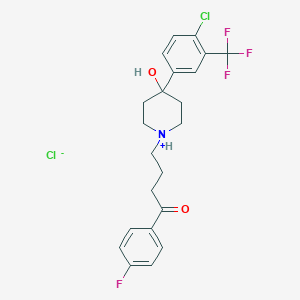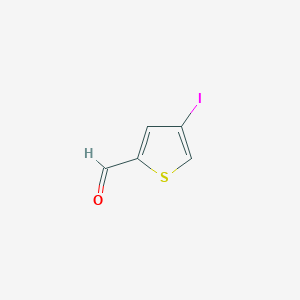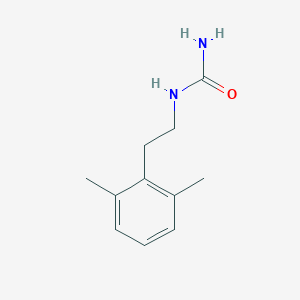
2,6-Dimethylphenethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylphenethylurea, also known as DMPEU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents, and it has been found to have a wide range of applications in various fields of research.
作用機序
The mechanism of action of 2,6-Dimethylphenethylurea is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. It has also been found to inhibit the growth of certain types of cancer cells, although the exact mechanism of this effect is still under investigation.
生化学的および生理学的効果
2,6-Dimethylphenethylurea has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes in the body, leading to increased metabolic activity. It has also been found to have an effect on the immune system, increasing the production of certain cytokines and other immune system molecules.
実験室実験の利点と制限
One of the main advantages of 2,6-Dimethylphenethylurea in laboratory experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying the effects of antimicrobial agents on various microorganisms. However, its solubility in organic solvents can limit its use in certain types of experiments, and its mechanism of action is not fully understood, making it difficult to interpret some experimental results.
将来の方向性
There are many potential future directions for research on 2,6-Dimethylphenethylurea. One area of interest is the development of new drugs and antibiotics based on its antimicrobial properties. Another area of research is the investigation of its effects on the immune system and its potential use in immunotherapy for cancer and other diseases. Additionally, further studies are needed to fully understand its mechanism of action and how it interacts with other molecules in the body.
合成法
The synthesis of 2,6-Dimethylphenethylurea involves the reaction of 2,6-dimethylphenethylamine with urea in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction takes place at elevated temperatures and pressures, and the resulting product is purified through recrystallization.
科学的研究の応用
2,6-Dimethylphenethylurea has been extensively studied for its potential use in various scientific research applications. It has been found to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and antibiotics.
特性
CAS番号 |
17291-84-8 |
|---|---|
製品名 |
2,6-Dimethylphenethylurea |
分子式 |
C11H16N2O |
分子量 |
192.26 g/mol |
IUPAC名 |
2-(2,6-dimethylphenyl)ethylurea |
InChI |
InChI=1S/C11H16N2O/c1-8-4-3-5-9(2)10(8)6-7-13-11(12)14/h3-5H,6-7H2,1-2H3,(H3,12,13,14) |
InChIキー |
PIMJYOORDYDRBD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)CCNC(=O)N |
正規SMILES |
CC1=C(C(=CC=C1)C)CCNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



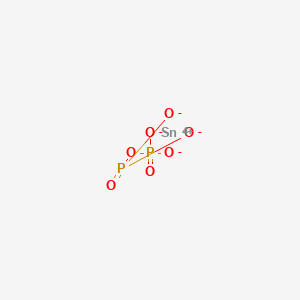
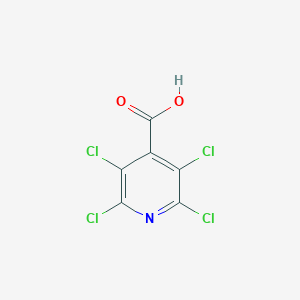
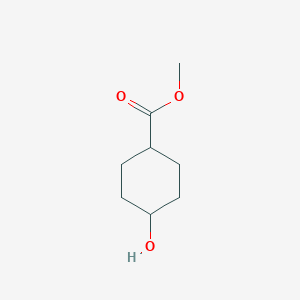
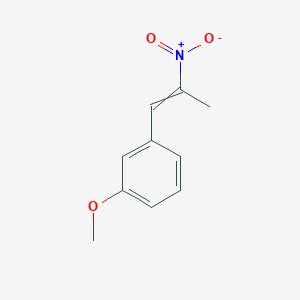
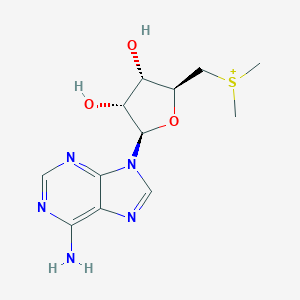
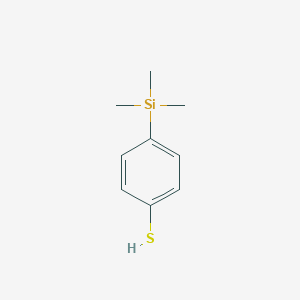
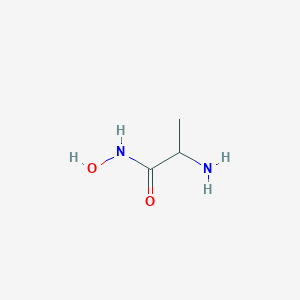
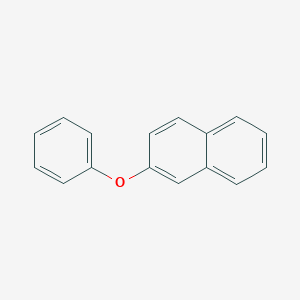
![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)
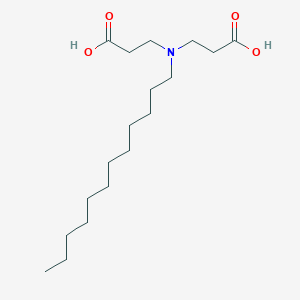
![4-Chlorothieno[3,2-d]pyrimidine](/img/structure/B95853.png)
